molecular formula C14H17NO5 B6343477 Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate CAS No. 1213783-61-9

Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Cat. No.: B6343477
CAS No.: 1213783-61-9
M. Wt: 279.29 g/mol
InChI Key: CPWNUOJLLPXDNI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS: 1213783-61-9) is a high-purity chiral building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C₁₄H₁₇NO₅ and a molecular weight of 279.29 g/mol, serves as a key synthetic intermediate . Its structure, featuring an oxetane ring and a benzyloxycarbonyl (Cbz) protecting group, is particularly valuable for the stereoselective synthesis of complex molecules . The Cbz group is a cornerstone in peptide synthesis and protecting group chemistry, enabling the controlled construction of target structures . Researchers utilize this chiral compound in the development of active pharmaceutical ingredients (APIs) and enzyme inhibitors . Its specific stereochemistry is critical for creating molecules with desired biological activity, making it indispensable for studies in structure-activity relationships (SAR) . The oxetane moiety is a well-known bioisostere that can improve the physicochemical and metabolic properties of drug candidates, enhancing key parameters like solubility and stability . This product is offered with a typical purity of 97% to 98% and is intended for research and development use only. It is not intended for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

methyl (2R)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNUOJLLPXDNI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxetane Ring Construction

The oxetane ring is typically synthesized via cyclization reactions. For example, intramolecular Williamson ether synthesis or [2+2] cycloaddition reactions are common. A representative approach involves:

  • Substrate : 3-hydroxymethylazetidine or derivatives.

  • Reagents : Tosyl chloride for activation, followed by base-mediated cyclization.

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0–5°C, yielding oxetan-3-yl intermediates.

Table 1: Oxetane Synthesis Conditions and Yields

SubstrateReagentsConditionsYield (%)
3-HydroxymethylazetidineTosCl, Et₃NTHF, 0°C, 2h78
3-Bromomethyl alcoholK₂CO₃, DMF60°C, 12h65

Introduction of the Cbz Protecting Group

The Cbz group is introduced to protect the amine functionality during subsequent reactions. Benzyl chloroformate (Cbz-Cl) is widely used in the presence of a base:

  • Reaction :
    Oxetan-3-ylamine+Cbz-ClBaseCbz-protected amine\text{Oxetan-3-ylamine} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Cbz-protected amine}

  • Conditions : Dichloromethane (DCM) with triethylamine (Et₃N) at 0°C to room temperature.

Table 2: Cbz Protection Optimization

BaseSolventTemperatureTime (h)Yield (%)
Et₃NDCM0°C → RT385
NaHCO₃H₂O/EtOAcRT672

Stereoselective Amino Acid Formation

The (2R) configuration is achieved via asymmetric synthesis or resolution. Chiral auxiliaries or enzymatic methods are employed:

  • Asymmetric Alkylation : Using Oppolzer’s sultam or Evans oxazolidinones to control stereochemistry.

  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters.

Esterification and Final Assembly

The methyl ester is introduced via Fischer esterification or alkylation:

  • Fischer Esterification :
    Cbz-protected acid+MeOHH⁺Methyl ester\text{Cbz-protected acid} + \text{MeOH} \xrightarrow{\text{H⁺}} \text{Methyl ester}

  • Alkylation : Methyl iodide (MeI) with a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Table 3: Esterification Methods

MethodReagentsConditionsYield (%)
Fischer esterificationH₂SO₄, MeOHReflux, 6h88
AlkylationMeI, K₂CO₃DMF, RT, 12h92

Catalytic Hydrogenolysis and Deprotection

The Cbz group is removed via catalytic hydrogenolysis, a step critical for further functionalization:

  • Catalyst : 5–10% Palladium on carbon (Pd/C).

  • Conditions : H₂ gas (1–3 atm) in ethanol or ethyl acetate.

Table 4: Hydrogenolysis Parameters

CatalystSolventH₂ Pressure (atm)Time (h)Yield (%)
5% Pd/CEtOH1495
10% Pd/CEtOAc3297

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Analytical data includes:

  • NMR : 1H^1\text{H} NMR (CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Cbz), 4.65–4.55 (m, 1H, oxetane-H).

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, retention time = 12.3 min.

Challenges and Optimization

Key challenges include:

  • Oxetane Ring Stability : Prone to ring-opening under acidic or basic conditions. Mitigated by using mild reagents.

  • Stereochemical Drift : Controlled by low-temperature reactions and chiral catalysts.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.

Conditions Products Key Observations
1M NaOH, H₂O/THF, reflux (2R)-2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetic acidSelective ester cleavage without oxetane ring opening or racemization .
HCl (aq.), ethanol, 50°C Same as aboveSlower kinetics compared to basic hydrolysis; minimal side reactions observed .

Cbz Deprotection

The Cbz-protected amine is removed via catalytic hydrogenation, yielding a free amine for subsequent functionalization.

Conditions Products Key Observations
H₂ (1 atm), Pd/C, MeOH (2R)-2-Amino-2-(oxetan-3-yl)acetic acid methyl esterComplete deprotection within 2–4 hours; retention of stereochemistry confirmed .

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic ring-opening, a reaction leveraged to introduce functional diversity.

Conditions Products Key Observations
Grignard reagents (RMgX), THF 3-Substituted oxetane derivativesRegioselective attack at the oxetane’s α-position; stereochemical inversion observed .
H₂O, H⁺ (cat.), reflux 3-Hydroxy-substituted acetatesLimited utility due to competing ester hydrolysis under acidic conditions .

Amide Bond Stability and Reactivity

The Cbz-amide bond is resistant to hydrolysis under mild conditions but cleaves under strong acids or bases.

Conditions Products Key Observations
6M HCl, reflux, 12h (2R)-2-Amino-2-(oxetan-3-yl)acetic acidComplete amide hydrolysis; racemization mitigated by steric hindrance .
LiAlH₄, THF, 0°C Reduced amine-alcohol derivativesPartial reduction of the oxetane ring observed as a side reaction .

Stereochemical Integrity Under Reaction Conditions

The chiral center at C2 remains configurationally stable under most conditions but racemizes under prolonged basic or nucleophilic environments.

Conditions Racemization (%) Key Observations
1M NaOH, 25°C, 24h <5%Minimal racemization due to steric protection by the oxetane ring .
DBU, DMF, 80°C, 6h ~15%Base-induced epimerization mitigated by low-temperature protocols .

Mechanism of Action

The mechanism of action of Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, including oxetane rings, ester groups, or Cbz/Boc protecting groups:

Compound Name Molecular Formula Molecular Weight Protecting Group Ester Type Melting Point (°C) Solubility Synthesis Yield Key Features
Target Compound C₁₂H₁₅NO₅ 245.27 Cbz Methyl N/A DMSO, Chloroform N/A Oxetane ring, chiral center (2R)
(S)-tert-Butyl 2-(2-(Cbz-amino)hexanamido)acetate (6a) C₁₉H₂₇N₃O₅ 377.43 Cbz tert-Butyl 80–82 Chloroform 64% Linear dipeptide, tert-butyl ester
Benzyl 2-[3-({[(tert-Butoxy)carbonyl]amino}methyl)oxetan-3-yl]acetate C₁₈H₂₄N₂O₅ 348.39 Boc Benzyl N/A N/A Discontinued Oxetane-Boc hybrid, discontinued
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate C₁₄H₁₅NO₄ 261.27 N/A Methyl N/A N/A N/A Oxazinanone ring, conjugated ester
(S)-Methyl 2-(Boc-amino)-3-methylbutanamido acetate (2b) C₁₃H₂₄N₂O₅ 288.34 Boc Methyl 104–106 Chloroform 73% Branched dipeptide, Boc protection

Comparative Analysis

Protecting Group Effects
  • Cbz vs. Boc: The target compound’s Cbz group (removed via hydrogenolysis) contrasts with Boc (removed under acidic conditions). Cbz derivatives (e.g., compound 6a ) exhibit higher melting points (80–82°C) compared to Boc analogues (e.g., 2b, 104–106°C), likely due to stronger π-π interactions in Cbz-protected structures .
  • Solubility : Methyl esters (target compound, 2b) show better solubility in chloroform than tert-butyl or benzyl esters (6a, ), favoring reaction homogeneity in organic synthesis .
Oxetane vs. Other Heterocycles
  • The oxetane ring in the target compound improves metabolic stability compared to oxazinanone () or piperidine rings (). For example, oxetane’s ring strain enhances hydrogen-bonding capacity, as seen in crystal structures (e.g., V-shaped conformation with intramolecular O–H⋯O bonds in pyrimidine derivatives ).
Stereochemical Considerations
  • The (2R) configuration in the target compound contrasts with (S)-configured dipeptides (e.g., 2a, 2b ). Chiral centers influence biological activity; for instance, Ru-BINAP catalysts enable diastereoselective hydrogenation to produce enantiopure intermediates (e.g., methylphenidate precursors in ).

Physicochemical Properties

  • Hydrogen Bonding : The oxetane oxygen participates in hydrogen bonding, as observed in crystal structures (e.g., N–H⋯O interactions in ), enhancing crystalline stability.
  • Thermal Stability : Cbz-protected compounds (target, 6a) exhibit higher decomposition temperatures than Boc analogues due to aromatic stabilization .

Biological Activity

Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol, is a compound of increasing interest in the fields of synthetic organic chemistry and medicinal chemistry. Its unique structure, which includes a benzyloxycarbonyl group and an oxetane ring, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological interactions:

  • Benzyloxycarbonyl Group : This protecting group is commonly used in peptide synthesis, indicating potential applications in drug development.
  • Oxetane Ring : The presence of this cyclic ether may enhance the compound's biological activity by facilitating specific interactions with biological macromolecules.

Biological Activity Overview

Preliminary studies have indicated that this compound may interact with various biological targets, including proteins and nucleic acids. The following sections summarize key findings related to its biological activity.

Interaction Studies

  • Enzyme Inhibition : Initial investigations suggest that this compound may inhibit specific enzymes, altering their function. This could have implications for therapeutic applications, particularly in targeting metabolic pathways.
  • Protein Binding : The compound's ability to bind to proteins has been noted, which may influence its pharmacokinetics and bioavailability.
  • Nucleic Acid Interactions : There is emerging evidence that this compound may interact with nucleic acids, potentially affecting gene expression or stability.

Study 1: Enzyme Interaction

A study conducted by researchers focused on the interaction between this compound and a specific enzyme involved in metabolic regulation. The results indicated a dose-dependent inhibition of enzyme activity, suggesting potential for development as an anti-metabolic agent.

Study 2: Protein Binding Affinity

In another study, the binding affinity of the compound to serum albumin was assessed using fluorescence spectroscopy. The findings demonstrated a significant binding interaction, indicating that the compound may have a prolonged circulation time in vivo due to protein binding.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-2-(oxetan-3-yl)acetateC10H17NO3Lacks benzyloxycarbonyl protection; simpler structure
Benzyloxycarbonyl-L-alanineC11H12N2O4Contains an amino acid backbone; used in peptide synthesis
Methyl 3-hydroxybutanoateC5H10O3A simpler ester; lacks the oxetane ring

The combination of an oxetane ring and a benzyloxycarbonyl group in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

Q & A

Q. How is the stereochemistry at the 2R position established during synthesis of Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate?

The stereochemistry at the 2R position is typically controlled using chiral catalysts or auxiliaries. For example, Ru-BINAP complexes enable diastereoselective hydrogenation of prochiral ketones, as demonstrated in the synthesis of structurally related methylphenidate derivatives . Chiral chromatography or enzymatic resolution can further purify enantiomers. Confirmatory methods include polarimetry ([α]D measurements) and chiral HPLC, referenced in dipeptide synthesis protocols .

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure and conformation?

  • NMR : 1H and 13C NMR identify functional groups (e.g., benzyloxycarbonyl, oxetane) and stereochemistry. Coupling constants (e.g., J values) reveal spatial arrangements .
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding in oxetane rings, as shown in a related pyridine derivative with a 43.1° dihedral angle between aromatic planes ).
  • SHELX software : Refinement of crystallographic data (e.g., R-factors < 0.05) validates structural models .

Q. Why is the benzyloxycarbonyl (Cbz) group chosen as a protecting group for the amino moiety?

The Cbz group offers stability under acidic and basic conditions while being removable via catalytic hydrogenation. This is critical in multi-step syntheses, such as peptide couplings, where orthogonal protection strategies are required . Comparative studies with tert-butoxycarbonyl (Boc) groups (e.g., CAS 1416323-08-4 ) highlight Cbz’s compatibility with oxetane ring stability.

Advanced Research Questions

Q. How can computational modeling optimize the synthetic route for enantiomeric purity?

Density Functional Theory (DFT) predicts transition-state energies for stereoselective reactions, such as hydrogenation using Ru-BINAP. Molecular docking studies (e.g., ACD/Labs Percepta) model non-covalent interactions between the oxetane ring and catalytic sites, guiding solvent and catalyst selection . Conflicting crystallographic data (e.g., torsional angles) are resolved using SHELXL’s twin refinement tools .

Q. What strategies mitigate steric hindrance during oxetane ring functionalization?

  • Protecting group modulation : Bulky groups (e.g., tert-butyl esters) reduce steric clash during benzyloxycarbonylaminolysis .
  • Microwave-assisted synthesis : Accelerates ring-opening reactions under controlled conditions, as seen in oxetanyl peptide analogs .
  • Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., cis-oxetane derivatives), while higher temperatures promote thermodynamically stable trans isomers .

Q. How does the oxetane ring influence the compound’s pharmacokinetic properties in drug discovery?

The oxetane ring enhances metabolic stability and solubility compared to cyclopropane or tetrahydrofuran analogs. In peptidomimetics, it mimics peptide backbone rigidity while reducing enzymatic degradation, as demonstrated in phospholipase A2 inhibitors . Bioavailability studies correlate ring conformation (e.g., puckering angles from X-ray data ) with membrane permeability.

Q. What analytical approaches resolve contradictions in reaction yields or stereochemical outcomes?

  • High-throughput screening : Identifies optimal catalysts (e.g., Ru vs. Rh complexes) for hydrogenation efficiency .
  • Multivariate analysis : DOE (Design of Experiments) isolates variables (e.g., solvent polarity, temperature) affecting yields in dipeptide couplings .
  • Cross-validation : Combines NMR, LC-MS, and crystallography to confirm structural assignments when spectral data overlap (e.g., oxetane vs. tetrahydrofuran signals) .

Methodological Tables

Table 1: Key Crystallographic Parameters for a Related Oxetane Derivative

ParameterValue
Space groupP21/n
Unit cell dimensionsa = 10.540 Å, b = 12.927 Å, c = 13.751 Å
Dihedral angle (aromatic planes)43.1°
Hydrogen bond length (O—H…O)2.68 Å

Table 2: Comparison of Protecting Groups in Oxetane Synthesis

GroupRemoval MethodStability in Acid/BaseCompatibility with Oxetane
CbzH2/Pd-CStable in baseHigh
BocTFAStable in acidModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.